molecular formula C23H45NO B12655962 N-Isoicosylacrylamide CAS No. 93858-87-8

N-Isoicosylacrylamide

Cat. No.: B12655962
CAS No.: 93858-87-8
M. Wt: 351.6 g/mol
InChI Key: ZZYZJTZMILHCMI-UHFFFAOYSA-N
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Description

N-Isoicosylacrylamide is an organic compound with the molecular formula C23H45NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by an isoicosyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isoicosylacrylamide can be synthesized through several methods. One common approach involves the reaction of isoicosylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Isoicosylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoicosylacrylic acid, while reduction could produce isoicosylamine derivatives .

Scientific Research Applications

N-Isoicosylacrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isoicosylacrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell behavior and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isoicosylacrylamide stands out due to its long isoicosyl chain, which imparts unique hydrophobic properties and enhances its compatibility with certain materials. This makes it particularly valuable in applications requiring specific interactions with hydrophobic environments .

Properties

CAS No.

93858-87-8

Molecular Formula

C23H45NO

Molecular Weight

351.6 g/mol

IUPAC Name

N-(18-methylnonadecyl)prop-2-enamide

InChI

InChI=1S/C23H45NO/c1-4-23(25)24-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(2)3/h4,22H,1,5-21H2,2-3H3,(H,24,25)

InChI Key

ZZYZJTZMILHCMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCNC(=O)C=C

Origin of Product

United States

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